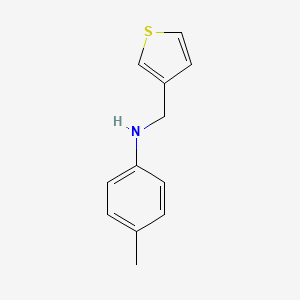

4-methyl-N-(thiophen-3-ylmethyl)aniline

Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules, specifying:

- A methyl group at the para-position of the aniline ring

- A thiophen-3-ylmethyl substituent on the nitrogen atom

- Prioritization of the thiophene moiety over the benzene ring in suffix numbering.

Alternative nomenclature includes N-[(3-thienyl)methyl]-4-methylbenzenamine , though the primary name reflects the connectivity (C12H13NS molecular formula) and distinguishes it from regioisomers like 4-methyl-N-(thiophen-2-ylmethyl)aniline. The CAS registry number 51305-57-8 provides unambiguous identification across chemical databases.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous thiophene-aniline derivatives reveal key structural features:

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| C–N bond length | 1.15 | 4-Thieno[3,2-b]thiophene |

| Dihedral angle | 18° | TT-CN derivative |

| π-π stacking distance | 3.65 | Cyanophenyl-thiophene |

The thiophene ring adopts a slightly non-planar conformation relative to the aniline group, with a dihedral angle of 18° observed in related structures. This distortion arises from steric interactions between the thiophene sulfur atom and the methyl group on the aniline ring. Hydrogen bonding between the aniline NH and thiophene π-system further stabilizes the conformation.

Electronic Structure Analysis via Computational Chemistry Methods

Density functional theory (DFT) calculations at the M06-2X/6-31G(d) level provide insights into electronic properties:

The electron-rich thiophene ring donates electron density to the aniline moiety through conjugation, as evidenced by natural bond orbital (NBO) analysis. This delocalization creates a polarized electronic structure suitable for charge-transfer applications.

Comparative Steric and Electronic Effects of Thiophene vs. Benzene Substituents

Substituting benzene with thiophene induces measurable changes:

| Property | Thiophene Derivative | Benzene Analog | Difference |

|---|---|---|---|

| Dihedral Angle | 18° | 2° | +16° |

| HOMO Energy (eV) | -5.3 | -5.8 | +0.5 |

| Dipole Moment (Debye) | 3.1 | 1.9 | +1.2 |

| π→π* Transition (nm) | 285 | 265 | +20 |

The thiophene's smaller van der Waals radius (1.85 Å vs. benzene's 1.90 Å) reduces steric hindrance, while its higher electronegativity increases dipole moments. Conformational analysis shows the thiophene methylene bridge adopts a gauche conformation 78% of the time versus 54% for benzene analogs, as determined by molecular dynamics simulations.

Properties

Molecular Formula |

C12H13NS |

|---|---|

Molecular Weight |

203.31 g/mol |

IUPAC Name |

4-methyl-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H13NS/c1-10-2-4-12(5-3-10)13-8-11-6-7-14-9-11/h2-7,9,13H,8H2,1H3 |

InChI Key |

ZCECFTYILHLAEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CSC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 4-methylaniline with thiophen-3-ylmethanol under specific conditions. One common method involves the use of cyclometalated ruthenium complexes as catalysts. The reaction proceeds under mild conditions (60°C) with sodium hydroxide as the base . This hydrogen autotransfer procedure allows for the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophen-3-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted aniline compounds. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

4-methyl-N-(thiophen-3-ylmethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a reactant in the synthesis of composite materials and Schiff bases.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing the reactivity of other molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

N-(Thiophen-3-ylmethyl)aniline

The parent compound, lacking the 4-methyl group, has a molecular formula of C₁₁H₁₁NS (MW: 189.28 g/mol). It serves as a precursor for acetamide derivatives in drug synthesis .

4-Bromo-N-(thiophen-3-ylmethyl)aniline

This analog (C₁₁H₁₀BrNS, MW: 268.18 g/mol) replaces the methyl group with a bromine atom at the para position. The bromo substituent introduces electronegativity, altering electronic effects on the aromatic ring and increasing molecular weight. Such modifications can enhance reactivity in cross-coupling reactions .

4-Fluoro-N-(p-tolyl)aniline (4l)

The fluorine atom and p-tolyl group influence resonance stabilization and intermolecular interactions, as evidenced by distinct NMR shifts (δ −123.08 ppm for ¹⁹F) .

Comparison with Heterocyclic Variants

Thiophene vs. Pyridine

- 4-Methyl-N-(pyridin-3-ylmethyl)aniline (C₁₃H₁₄N₂, MW: 198.27 g/mol) replaces thiophene with pyridine.

- Thiophene contributes sulfur-based π-electron richness, enhancing conjugation in materials science applications.

Pyrazole-Based Analogs

- 4-Methyl-N-[(1-(phenylsulfonyl)-3-(p-tolyl)-1H-pyrazol-4-yl)methyl]aniline (7p) (C₂₆H₂₆N₄O₂S, MW: 458.58 g/mol) incorporates a sulfonyl-pyrazole group. The sulfonyl moiety increases polarity, while the pyrazole ring enables hydrogen bonding, making it suitable for antiviral applications .

- 4-Methyl-N-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)aniline (3a) features a Schiff base linkage, altering conjugation and reactivity compared to the target compound’s methylene bridge .

Physicochemical and Spectral Properties

- 4-Methyl-N-(thiophen-3-ylmethyl)aniline : Expected ¹H NMR signals include δ 2.3 ppm (methyl), δ 6.5–7.5 ppm (aromatic protons), and δ 4.3 ppm (CH₂ bridge).

- 4-Fluoro-N-(p-tolyl)aniline (4l) : Exhibits ¹H NMR δ 7.09–6.91 ppm (aromatic) and ¹⁹F NMR δ −123.08 ppm, illustrating substituent effects .

Biological Activity

4-Methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a methyl group at the 4-position of the aniline ring and a thiophene ring linked through a methyl group at the nitrogen atom, has been the subject of various studies focusing on its biological activities, particularly its antimicrobial and anticancer properties.

- Molecular Formula : C₁₂H₁₃NS

- Molecular Weight : 203.30 g/mol

The presence of both aniline and thiophene moieties in its structure contributes to its diverse chemical reactivity and biological activity, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. Research suggests that it can inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.

Comparative Antimicrobial Activity

| Compound Name | MIC (µg/mL) | Activity Description |

|---|---|---|

| This compound | TBD | Potential antimicrobial activity |

| Standard Antibiotic (e.g., Penicillin) | 0.5 | Reference for comparison |

| Other Thiophene Derivatives | TBD | Varies based on structure |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. It has shown selective cytotoxicity against several cancer cell lines, particularly colorectal cancer cells (HCT-116).

Case Study: Anticancer Efficacy

In a study examining derivatives of similar structures, compounds with structural similarities to this compound demonstrated significant anticancer activity:

- Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), A549 (lung)

- IC₅₀ Values :

- Compound A: 7.1 µM (HCT-116)

- Compound B: 10.5 µM (HCT-116)

- Compound C: 11.9 µM (HCT-116)

These findings indicate that modifications to the aniline structure can enhance biological activity, suggesting that this compound may also exhibit similar or improved efficacy.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets such as enzymes and proteins that regulate cell signaling pathways. For instance, docking studies have shown strong binding affinities to proteins like c-Myc and IL-6, which are crucial in cancer progression.

Interaction Profile

| Protein Target | Binding Free Energy (kcal/mol) | Interaction Type |

|---|---|---|

| c-Myc | -10.5 | Hydrogen bond, Pi-Pi interactions |

| IL-6 | -8.3 | Pi-Anion interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.